4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a complex organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound features multiple pyrazole units and a methyl group, which contribute to its unique chemical properties and potential applications in various fields, particularly in pharmaceuticals.
The compound can be synthesized through various methods, as outlined in several patents and scientific articles. These methods typically involve reactions between different pyrazole derivatives and other reagents under controlled conditions to yield the desired product.
4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can be classified as:
The synthesis of 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can be achieved through several synthetic routes. Common methods include:
The synthesis often involves:
Key structural data include:
4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can participate in various chemical reactions, including:
These reactions typically require careful control of pH and temperature to ensure high yields and purity of the final product. For example, using a base like sodium acetate can facilitate certain condensation reactions under mild conditions .
The mechanism of action for compounds like 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine often involves:
Experimental studies have shown that similar pyrazole derivatives exhibit varying degrees of biological activity, which could be extrapolated to predict the behavior of this compound in biological systems .
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structural integrity .
4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine has potential applications in:
Research into this compound's specific applications is ongoing, with interest in its pharmacological properties and potential therapeutic uses .
This compound (CAS 1152502-18-5) possesses a well-defined molecular architecture encoded by the SMILES string CN1C=C(C=N1)CN2N=CC(C)=C2N and the molecular formula C₉H₁₃N₅. Its structure features two 1H-pyrazole rings connected via a methylene (-CH₂-) linker at the N1 position of one ring and the C4 position of the other. Critically, the 4-methyl substituent on the second pyrazole ring and the N-methyl group on the first pyrazole (position 1) significantly influence the molecule's conformation, electronic distribution, and intermolecular interactions. The primary amine (-NH₂) at the 5-position of the pyrazolylmethyl ring constitutes a pivotal pharmacophoric element, serving as a hydrogen bond donor/acceptor and providing a synthetic handle for further derivatization into amides, sulfonamides, or imines [10].
Table 1: Key Molecular Characteristics of 4-Methyl-1-[(1-Methyl-1H-Pyrazol-4-yl)Methyl]-1H-Pyrazol-5-Amine
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₉H₁₃N₅ | Defines elemental composition and molecular weight (191.24 g/mol) |
Core Structure | Bispyrazole with methylene linker | Provides rigidity and spatial orientation for target engagement |
Key Substituents | 4-Methyl, 1-Methyl, 5-Amino | Modulates lipophilicity, electronic effects, and H-bonding capacity |
Hydrogen Bond Donors | 1 (5-Amine) | Critical for forming specific interactions with biological targets |
Hydrogen Bond Acceptors | 4 (Pyrazole ring nitrogens + amine) | Enhances solubility and binding affinity to proteins |
Calculated pKa (Amine) | ~9.28 (Predicted) | Influences ionization state and membrane permeability at physiological pH |
The methylene bridge (-CH₂-) between the pyrazole rings offers conformational flexibility, allowing the molecule to adopt bioactive conformations necessary for optimal binding to enzyme active sites or receptors. This flexibility contrasts with rigid fused-ring pyrazole systems like indazoles but offers advantages in accessing diverse binding pockets. The methyl substituents serve multiple purposes: they reduce the molecule's susceptibility to metabolic oxidation, fine-tune the electron density within the heterocyclic rings, and mitigate potential steric clashes during protein binding. Computational analyses predict a moderately lipophilic character (cLogP ~0.8) suggesting favorable membrane permeability while retaining sufficient water solubility for biological testing, a balance often challenging to achieve in heterocyclic scaffolds [10].
N-Substituted pyrazole derivatives, particularly those featuring amine functionalities like our target compound, exhibit a remarkably broad spectrum of biological activities validated through both preclinical and clinical studies. The primary amine group in 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine positions it as a versatile pharmacophore capable of interacting with essential biological targets through multiple mechanisms:
Table 2: Pharmacological Applications of Representative Pyrazole Derivatives vs. Target Compound
Therapeutic Area | Marketed Pyrazole Drug | Target/MOA | Target Compound's Structural Edge |
---|---|---|---|
Oncology | Ibrutinib, Ruxolitinib, Axitinib | Kinase Inhibition (BTK, JAK, VEGFR) | Dual pyrazole rings for enhanced hinge region binding |
Antivirals | Lenacapavir | HIV Capsid Inhibition | Amine group for potential capsid protein interaction |
Inflammation | Celecoxib, Baricitinib | COX-2 Inhibition, JAK Inhibition | Amine functionality for ROS scavenging potential |
Antimicrobials | Research Compounds (e.g., [4]) | MRSA/VRE Inhibition | Structural similarity to active bis-pyrazole antimicrobials |
Cardiometabolic | Riociguat, Zavegepant | sGC Stimulation, CGRP Antagonism | Flexible methylene linker for accessing allosteric sites |
The molecule's bispyrazole core significantly enhances its potential compared to single-ring pyrazoles. The dual-ring system enables simultaneous engagement with multiple subpockets within enzyme binding sites, potentially leading to higher affinity and selectivity. This is evident in drugs like darolutamide (a dipyrazole-containing androgen receptor antagonist for prostate cancer) and elexacaftor (a cystic fibrosis transmembrane conductance regulator modulator). Furthermore, the aminomethylpyrazole moiety resembles bioactive components found in kinase inhibitors targeting FGFR (e.g., erdafitinib) and ALK (e.g., lorlatinib), suggesting plausible target pathways for this specific compound. The molecule’s structural features align with established pharmacophores for disrupting protein-protein interactions and allosteric modulation, expanding its potential therapeutic applications beyond traditional enzyme inhibition [2].
The journey of pyrazole derivatives from laboratory curiosities to clinical therapeutics spans over a century, marked by key milestones and evolving design principles. Early pyrazole drugs like antipyrine (analgesic/antipyretic, 1880s) and phenylbutazone (anti-inflammatory, 1949) established the scaffold's pharmacological relevance but were hampered by toxicity concerns. The discovery of allopurinol (xanthine oxidase inhibitor for gout, 1966) represented a major advance, demonstrating the therapeutic potential of rationally designed pyrazoles targeting specific enzymes. However, the late 20th century witnessed relatively slow progress in pyrazole drug development [2] [7].
A transformative shift occurred post-2010, driven by advances in synthetic chemistry and structure-based drug design (SBDD), leading to an explosion of FDA-approved pyrazole-containing drugs. This renaissance is characterized by several key trends directly relevant to the design of 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine:
Table 3: Evolution of Pyrazole-Based Drug Design: Generational Shifts
Generation | Time Period | Exemplar Drugs | Design Features | Relation to Target Compound |
---|---|---|---|---|
First Generation | 1880s - 1960s | Antipyrine, Phenylbutazone | Simple monosubstituted pyrazoles; | Basic heterocyclic recognition |
Limited target specificity; Higher toxicity | ||||
Second Generation | 1970s - 2000s | Allopurinol, Celecoxib (1999) | Rational SBDD begins; | Introduction of targeted substituents |
Isozyme selectivity (COX-2); | (Sulfonamide in Celecoxib) | |||
Third Generation | 2010 - Present | Ibrutinib (2013), Darolutamide (2019), | Complex N-substitution; | Direct structural parallels: |
(Modern Era) | Lenacapavir (2022), Pirtobrutinib (2023) | Fused ring systems; | - N-methyl substitution | |
Targeted kinase inhibition; | - Bispyrazole motif (cf. Darolutamide) | |||
Bispyrazole motifs; Strategic fluorination | - Primary amine for hinge binding potential |
The compound 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine embodies contemporary design principles evident in third-generation pyrazole drugs. Its N-methylation enhances metabolic stability, the bispyrazole structure enables multi-point target binding akin to darolutamide, and the primary amine offers a versatile handle for interaction with catalytic lysines or aspartate/glutamate residues common in enzyme active sites (e.g., kinases, phosphatases, proteases). Its emergence reflects the field's shift towards increasingly sophisticated heterocyclic architectures designed for potency, selectivity, and favorable drug-like properties. Future research directions likely involve exploring its activity against emerging targets, developing prodrug strategies for the amine group, and optimizing solubility through salt formation while leveraging the core bispyrazole scaffold's proven versatility [2] [4] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1